molecular formula C13H16BNO5S2 B7954030 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-sulfonic acid

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-sulfonic acid

Cat. No.: B7954030
M. Wt: 341.2 g/mol
InChI Key: LSFORNWIWJEDEI-UHFFFAOYSA-N
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Description

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-sulfonic acid is an organoboron compound that features a benzothiazole ring substituted with a dioxaborolane group and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-sulfonic acid typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction. This can be achieved by reacting the benzothiazole derivative with a boronic acid or boronate ester in the presence of a suitable catalyst, such as a palladium complex.

    Sulfonation: The sulfonic acid group is introduced by sulfonating the benzothiazole derivative using a sulfonating agent like chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing more efficient catalysts, and developing purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur or nitrogen atoms in the benzothiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the dioxaborolane group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in the development of advanced materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-sulfonic acid exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity.

    Chemical Reactions: In organic synthesis, the compound can participate in various reactions through its boron and sulfur functional groups, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar borylation reactions.

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another compound featuring both boron and sulfonamide groups, used in organic synthesis and medicinal chemistry.

Uniqueness

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-sulfonic acid is unique due to the combination of its benzothiazole ring, dioxaborolane group, and sulfonic acid group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO5S2/c1-12(2)13(3,4)20-14(19-12)8-5-6-9-10(7-8)21-11(15-9)22(16,17)18/h5-7H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFORNWIWJEDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(S3)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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